
2-(3-Bromo-2,6-difluorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Bromo-2,6-difluorophenyl)acetic acid” is a chemical compound with the CAS Number: 1250443-19-6 . It has a molecular weight of 251.03 . The IUPAC name for this compound is (3-bromo-2,6-difluorophenyl)acetic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(3-Bromo-2,6-difluorophenyl)acetic acid” is 1S/C8H5BrF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.03 . It is a powder at room temperature . The InChI code for this compound is 1S/C8H5BrF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13) .科学的研究の応用
Bromination Studies : Research by Campbell, Andrew, and Hasan (1969) explored the bromination of 3-methoxyfluoranthene in acetic acid, yielding specific brominated compounds. This study provides insights into the bromination process relevant to similar compounds like 2-(3-Bromo-2,6-difluorophenyl)acetic acid (Campbell, Andrew, & Hasan, 1969).
Substitution Reactions in Aryl Acetates : Mare and Hannan (1970) investigated the brominations of dialkylphenyl acetates in different solvents, providing insight into substitution reactions that are potentially applicable to 2-(3-Bromo-2,6-difluorophenyl)acetic acid (Mare & Hannan, 1970).
Protopic Rearrangement Studies : Research by Mare and Singh (1973) focused on base-catalysed prototropic rearrangement in certain brominated compounds, which may provide a comparative basis for understanding reactions involving 2-(3-Bromo-2,6-difluorophenyl)acetic acid (Mare & Singh, 1973).
Electrochemical Studies : A study by Nematollahi and Akaberi (2001) on the electrochemical synthesis of bromo derivatives of 1,3-indandione in water/acetic acid mixtures might offer insights relevant to the electrochemical properties of 2-(3-Bromo-2,6-difluorophenyl)acetic acid (Nematollahi & Akaberi, 2001).
Conjugation Inhibition Studies : Lee and Starratt (1986) examined the effects of certain compounds on the metabolism of indole-3-acetic acid. While not directly studying 2-(3-Bromo-2,6-difluorophenyl)acetic acid, this research may provide parallel insights into its biological interactions (Lee & Starratt, 1986).
Suzuki Cross-Coupling Reactions : Rizwan et al. (2021) explored Suzuki cross-coupling reactions in synthesizing bromo-aniline derivatives, which may be relevant to understanding reactions involving 2-(3-Bromo-2,6-difluorophenyl)acetic acid (Rizwan et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
It is known that this compound belongs to the class of organic compounds known as n-benzylbenzamides . These compounds are known to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
It is known that n-benzylbenzamides, the class of compounds to which it belongs, typically interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of the bromo and difluoro substituents on the phenyl ring may influence the compound’s interaction with its targets.
Biochemical Pathways
It is known that the compound is used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may play a role in the synthesis of complex organic molecules.
Pharmacokinetics
It is known that the compound is a powder at room temperature , which suggests that it could be administered orally and absorbed in the gastrointestinal tract. The presence of the bromo and difluoro substituents on the phenyl ring may influence the compound’s distribution, metabolism, and excretion.
Result of Action
It is known that the compound is a synthetic compound developed for its potent analgesic and anti-inflammatory properties. This suggests that the compound may have effects on pain and inflammation pathways in the body.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be stable under a variety of environmental conditions
特性
IUPAC Name |
2-(3-bromo-2,6-difluorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSULWSXEZBTAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(=O)O)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2,6-difluorophenyl)acetic acid | |
CAS RN |
1250443-19-6 |
Source


|
| Record name | 2-(3-bromo-2,6-difluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

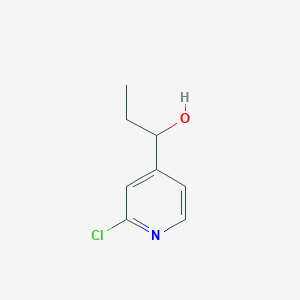
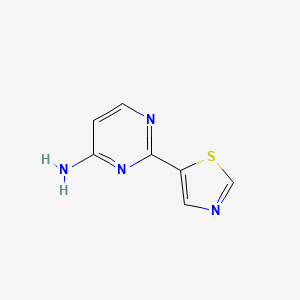

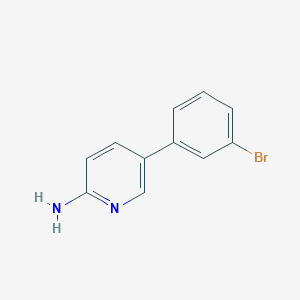
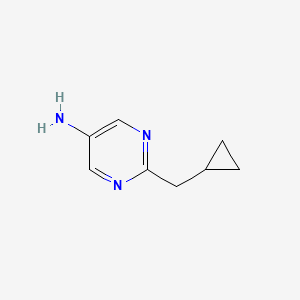
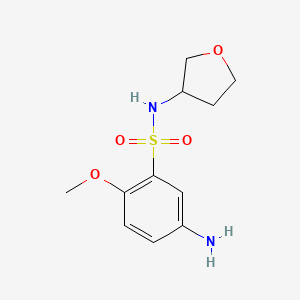
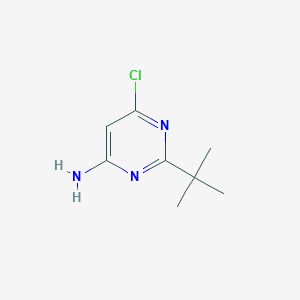

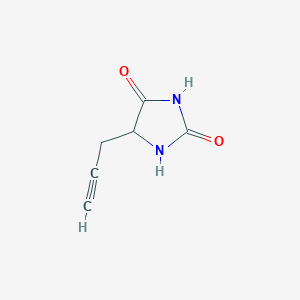
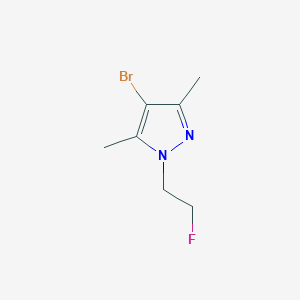


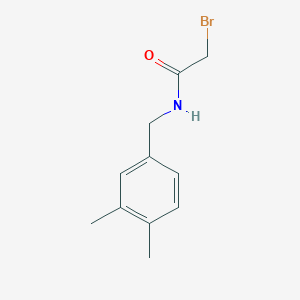
![2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1380677.png)